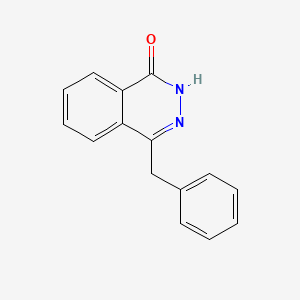

4-Benzyl-1(2H)-phthalazinone

描述

4-苄基邻苯二氮杂𫫇-1(2H)-酮是一种属于邻苯二氮杂𫫇酮家族的化合物。它以连接到邻苯二氮杂𫫇酮核心上的苄基为特征。

准备方法

合成路线和反应条件: 4-苄基邻苯二氮杂𫫇-1(2H)-酮的合成通常涉及邻苯二甲酸酐与苄胺在特定条件下的反应。反应混合物在升高的温度下加热以促进所需产物的形成。 反应条件通常包括使用诸如氯仿和甲醇之类的溶剂,并且使用薄层色谱 (TLC) 监测反应进程 .

工业生产方法: 在工业环境中,4-苄基邻苯二氮杂𫫇-1(2H)-酮的生产可能涉及大型反应器和优化的反应条件,以确保高产率和纯度。 该工艺可能包括通过重结晶和使用柱色谱纯化来获得最终产物的步骤 .

化学反应分析

Hydrazinolysis and Hydrazide Formation

The compound undergoes hydrazinolysis to form hydrazide derivatives, a fundamental reaction for further functionalization:

-

Reaction with hydrazine hydrate in ethanol under reflux yields (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide .

-

Key conditions : 60–80°C, 4–6 hours, ethanol solvent (yields 75–90%) .

This hydrazide intermediate reacts with aromatic aldehydes (e.g., p-tolualdehyde) to form Schiff bases . For example:

Yields range from 65–85% when using ethanol with catalytic piperidine .

Alkylation and Substitution Reactions

The N-atom exhibits nucleophilic character, enabling selective alkylation:

Subsequent reactions of chloromethyl derivatives:

-

With thiourea : Forms 4-benzyl-2-mercaptomethylphthalazinone .

-

With amines : Produces aminoalkyl derivatives (e.g., morpholine adducts) .

Condensation and Cyclization Reactions

The hydrazide moiety participates in cyclocondensation:

-

With 2-arylidenemalononitriles : Forms pyrazole derivatives via Michael addition (e.g., 12c in Chart 5 ).

-

With thioglycolic acid : Generates thiazolidinyl acetamides (e.g., compounds 13a,b) through 5-exo-trig cyclization .

Example cyclization mechanism :

Key spectral data: IR absorption at 1737 cm⁻¹ (ester C=O) , δ 4.78–4.96 ppm (SCH₂ protons) .

Oxidation and Tautomerism Studies

Attempted oxidation with KMnO₄/K₂CO₃ revealed unexpected tautomeric behavior:

-

Failed oxidation of 4-benzylphthalazinone derivative to 2,3-dihydrophthalazine-1,4-dione .

-

Evidence for tautomer 2a (1-oxo form) over 2b (4-oxo form) based on NMR and reactivity .

The tautomeric equilibrium affects regioselectivity in subsequent reactions, particularly in S vs N alkylation pathways .

Mannich and Aminoalkylation Reactions

Under Mannich conditions:

Reaction kinetics favor N-alkylation over O-alkylation due to higher nucleophilicity of the phthalazinone nitrogen .

科学研究应用

Synthesis of 4-Benzyl-1(2H)-phthalazinone

The synthesis of this compound typically involves the condensation of benzylamine with phthalic anhydride or its derivatives. Various synthetic routes have been developed to modify the structure for enhanced biological activity. For instance, derivatives can be synthesized through N-alkylation or azide coupling methods, yielding compounds with specific pharmacological properties .

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity. A study screened several synthesized compounds against various Gram-positive and Gram-negative bacteria, as well as fungi, using the disc diffusion method. The results indicated varying degrees of inhibition, with some derivatives showing comparable effectiveness to standard antibiotics like ampicillin and tetracycline .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound No. | Gram-negative (Pseudomonas aeruginosa) | Gram-positive (Bacillus cereus) | Fungi (Aspergillus ochraceus) |

|---|---|---|---|

| 1 | 10 mm | 14 mm | 11 mm |

| 2 | 14 mm | 12 mm | 10 mm |

| 3 | 10 mm | 10 mm | 14 mm |

| ... | ... | ... | ... |

Note: Values represent the diameter of the inhibition zone in millimeters.

Anticancer Activity

Research has also indicated that certain derivatives of this compound exhibit anticancer properties. For example, compounds designed as poly (adenosine diphosphate-ribose) polymerase inhibitors have shown promise in cancer therapy . The structure-activity relationship studies suggest that modifications at specific positions enhance cytotoxicity against cancer cell lines.

Table 2: Anticancer Activity of Selected Derivatives

| Compound No. | IC50 (µM) against Cancer Cell Lines |

|---|---|

| A | 5.0 |

| B | 3.2 |

| C | 7.5 |

Antihypertensive and Antidiabetic Effects

Several studies have reported antihypertensive and antidiabetic activities associated with phthalazinone derivatives. These compounds have been shown to modulate various biochemical pathways, contributing to their therapeutic effects in managing hypertension and diabetes .

Anti-allergic Properties

Derivatives of this compound have been explored for their anti-allergic properties, particularly in the development of new antihistamines. These compounds act by inhibiting specific pathways involved in allergic responses, making them potential candidates for treating allergic conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of phthalazinone derivatives were tested against resistant strains of bacteria. The results indicated that certain modifications led to enhanced antimicrobial activity compared to traditional antibiotics, suggesting a potential for these compounds in treating infections caused by resistant bacteria .

Case Study 2: Cancer Treatment Potential

A recent study investigated the effects of a novel derivative on various cancer cell lines. The compound exhibited significant cytotoxicity, prompting further investigation into its mechanism of action and potential as a therapeutic agent in oncology .

作用机制

4-苄基邻苯二氮杂𫫇-1(2H)-酮的主要作用机制是抑制 PARP-1。通过结合到酶的活性位点,它阻止了 DNA 损伤的修复,从而导致癌细胞死亡。这使其成为癌症治疗的有希望的候选药物。 分子靶标包括 PARP-1 的催化结构域,所涉及的途径与 DNA 损伤反应和凋亡有关 .

类似化合物:

4-芳基邻苯二氮杂𫫇酮: 这些化合物也抑制 PARP-1,但可能在邻苯二氮杂𫫇酮核心上具有不同的取代基。

苄基邻苯二氮杂𫫇-1-基氨基苯酚: 这些衍生物已显示出抗菌活性,并且在结构上与 4-苄基邻苯二氮杂𫫇-1(2H)-酮相似.

独特性: 4-苄基邻苯二氮杂𫫇-1(2H)-酮之所以独特,是因为其特殊的苄基取代,这增强了其对 PARP-1 的抑制活性,并在体外提供了有希望的代谢稳定性 .

相似化合物的比较

4-Arylphthalazinones: These compounds also inhibit PARP-1 but may have different substituents on the phthalazinone core.

Benzylphthalazin-1-ylaminophenols: These derivatives have shown antimicrobial activities and are structurally similar to 4-benzylphthalazin-1(2H)-one.

Uniqueness: 4-Benzylphthalazin-1(2H)-one is unique due to its specific benzyl substitution, which enhances its inhibitory activity against PARP-1 and provides promising metabolic stability in vitro .

生物活性

4-Benzyl-1(2H)-phthalazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by various studies and data.

Chemical Structure and Synthesis

This compound (C15H12N2O) features a phthalazinone core, which is known for its role as a scaffold in drug development. The synthesis of this compound often involves the reaction of phthalic anhydride with benzylamine or related derivatives, leading to various substitutions that enhance biological activity.

Biological Activities

The biological activities of this compound and its derivatives include:

- Anticancer Activity : Several studies have demonstrated that this compound derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, the compound has been shown to inhibit the proliferation of prostate cancer cells with an IC50 value as low as 0.18 μM .

- Antimicrobial Properties : Research indicates that these derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

- Cardiotonic and Antihypertensive Effects : Compounds derived from this compound have demonstrated cardiotonic effects and antihypertensive properties in animal models, suggesting their potential in treating cardiovascular diseases .

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, showing efficacy in reducing seizure activity in experimental models .

- Antidiabetic Effects : Certain studies have reported that this compound derivatives can lower blood glucose levels in diabetic models, indicating potential use in diabetes management .

The mechanisms underlying the biological activities of this compound are multifaceted:

- PARP Inhibition : Some derivatives act as potent inhibitors of poly (adenosine diphosphate-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to enhanced cytotoxicity in cancer cells .

- Androgen Receptor Antagonism : The compound has been identified as a nonsteroidal androgen receptor antagonist, which may provide therapeutic benefits in conditions like prostate cancer where androgen signaling is implicated .

Case Studies and Research Findings

Several research studies highlight the efficacy and versatility of this compound:

属性

IUPAC Name |

4-benzyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCCMEHWBGPJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346948 | |

| Record name | 4-Benzyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32003-14-8 | |

| Record name | 4-(Phenylmethyl)-2H-phthalazin-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes used to obtain 4-Benzyl-1(2H)-phthalazinone and its derivatives?

A1: Researchers have employed various synthetic strategies to produce this compound and its derivatives. One common approach involves a chemoselective N-alkylation reaction. For instance, reacting 4-benzylphthalazin-1(2H)-one with ethyl acrylate in the presence of anhydrous potassium carbonate yields ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate. [] This ester serves as a crucial intermediate for synthesizing numerous other derivatives. Another method involves reacting the aceto hydrazide of 4-benzyl-1(2 H)-phthalazinone with amino acid methyl esters using an azide coupling method. [] This leads to the formation of various substituted this compound derivatives.

Q2: What biological activities have been associated with this compound derivatives?

A2: Studies have shown that certain derivatives of this compound exhibit promising anticancer activity. [, ] Specifically, these compounds have demonstrated cytotoxicity against the HCT-116 cell line, a human colon cancer cell line. [] Additionally, some derivatives demonstrated potent inhibition of VEGFR2, a key protein involved in angiogenesis, a process crucial for tumor growth and development. [] Furthermore, research has explored the potential of these derivatives as androgen receptor antagonists, which could have implications for treating prostate cancer. []

Q3: How do structural modifications to this compound impact its biological activity?

A3: The structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold can significantly influence its biological properties. For example, introducing specific substituents like mono and dipeptides, or hydrazones, has been shown to enhance the cytotoxic activity of the parent compound against cancer cell lines. [, ] Additionally, varying the substituents at specific positions on the aromatic ring can modulate its binding affinity to target proteins like VEGFR2. []

Q4: Has the mechanism of action for the observed cytotoxicity been investigated?

A4: Yes, research suggests that some this compound derivatives induce apoptosis, a programmed cell death mechanism, in HCT-116 cells. [] One study observed that treatment with a specific derivative led to a significant increase in apoptotic cells and caused cell cycle arrest at the S-phase, indicating its interference with DNA replication and ultimately leading to cancer cell death. []

Q5: Are there any insights into the binding interactions of this compound derivatives with target proteins like VEGFR2?

A5: Computational studies have provided valuable insights into the binding mode of this compound derivatives with VEGFR2. Molecular docking simulations revealed that a potent derivative formed key binding interactions with crucial amino acid residues within the active site of VEGFR2. [] This strong binding affinity, reflected by a favorable binding energy, likely contributes to the observed inhibitory effect on VEGFR2 activity. []

Q6: Beyond anticancer activity, have any other potential applications for this compound derivatives been explored?

A6: Interestingly, previous research has explored the antiallergic and antiasthmatic properties of certain this compound derivatives. [, ] While the specific mechanisms behind these effects require further investigation, these findings suggest potential therapeutic applications beyond oncology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。